molecular formula C194H295N55O57 B612349 Peptide yy human CAS No. 118997-30-1

Peptide yy human

Cat. No.: B612349
CAS No.: 118997-30-1
M. Wt: 4309.81
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Description

Peptide YY (PYY) is a 36-amino acid gut hormone primarily secreted by enteroendocrine L-cells in the distal ileum and colon in response to food intake . It is a key regulator of energy homeostasis, with the truncated form, PYY 3–36 , being the predominant circulating form postprandially . This isoform is generated by dipeptidyl peptidase-IV (DPP-IV) cleavage of the full-length PYY 1–36 and exhibits high selectivity for the Y2 receptor (Y2R) . The primary research value of Peptide YY human lies in its potent anorexigenic (appetite-suppressing) effects. Peripheral administration of PYY 3–36 inhibits food intake in both lean and obese subjects by activating hypothalamic Y2 receptors in the arcuate nucleus, which inhibits neuropeptide Y (NPY)/agouti-related peptide (AgRP) neurons and reduces appetite . This signaling can occur via direct access to the brainstem through circumventricular organs or via vagal afferent pathways . Functional neuroimaging studies confirm that PYY 3–36 modulates neuronal activity in brain regions associated with both homeostatic regulation and reward processing . Beyond appetite control, PYY contributes to the "ileal brake" mechanism, slowing gastric emptying and intestinal motility to enhance nutrient absorption and prolong satiety . Research into Peptide YY human is highly relevant for metabolic disorders. Obese individuals often exhibit blunted postprandial PYY release, suggesting a role for PYY deficiency in the pathophysiology of obesity . Importantly, obese subjects remain sensitive to the anorectic effects of exogenous PYY 3–36 , highlighting its therapeutic potential . Furthermore, its role in glucose homeostasis is an area of growing interest. Unlike the incretin hormone GLP-1, PYY does not directly stimulate insulin secretion but may improve glycemic control by enhancing insulin sensitivity and preserving pancreatic β-cell mass, positioning it as a complementary therapeutic target for Type 2 Diabetes .

Properties

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C194H295N55O57/c1-17-99(12)154(244-183(299)143-36-25-73-247(143)188(304)115(196)80-104-37-47-110(253)48-38-104)185(301)228-125(28-18-19-67-195)189(305)248-74-26-34-141(248)181(297)225-122(59-64-149(264)265)159(275)218-102(15)187(303)246-72-24-33-140(246)180(296)214-90-147(261)219-120(58-63-148(262)263)164(280)240-137(88-152(270)271)169(285)217-101(14)158(274)242-139(92-251)190(306)249-75-27-35-142(249)182(298)226-124(61-66-151(268)269)166(282)224-123(60-65-150(266)267)167(283)230-128(77-95(4)5)171(287)238-135(86-145(198)259)176(292)222-117(30-21-69-211-192(203)204)162(278)234-132(83-107-43-53-113(256)54-44-107)174(290)235-131(82-106-41-51-112(255)52-42-106)168(284)216-100(13)157(273)241-138(91-250)179(295)233-127(76-94(2)3)170(286)221-118(31-22-70-212-193(205)206)163(279)237-134(85-109-89-209-93-215-109)175(291)236-133(84-108-45-55-114(257)56-46-108)173(289)231-129(78-96(6)7)172(288)239-136(87-146(199)260)177(293)232-130(79-97(8)9)178(294)243-153(98(10)11)184(300)245-155(103(16)252)186(302)227-119(32-23-71-213-194(207)208)160(276)223-121(57-62-144(197)258)165(281)220-116(29-20-68-210-191(201)202)161(277)229-126(156(200)272)81-105-39-49-111(254)50-40-105/h37-56,89,93-103,115-143,153-155,250-257H,17-36,57-88,90-92,195-196H2,1-16H3,(H2,197,258)(H2,198,259)(H2,199,260)(H2,200,272)(H,209,215)(H,214,296)(H,216,284)(H,217,285)(H,218,275)(H,219,261)(H,220,281)(H,221,286)(H,222,292)(H,223,276)(H,224,282)(H,225,297)(H,226,298)(H,227,302)(H,228,301)(H,229,277)(H,230,283)(H,231,289)(H,232,293)(H,233,295)(H,234,278)(H,235,290)(H,236,291)(H,237,279)(H,238,287)(H,239,288)(H,240,280)(H,241,273)(H,242,274)(H,243,294)(H,244,299)(H,245,300)(H,262,263)(H,264,265)(H,266,267)(H,268,269)(H,270,271)(H4,201,202,210)(H4,203,204,211)(H4,205,206,212)(H4,207,208,213)/t99-,100-,101-,102-,103+,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,153-,154-,155-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNXLOPYTAAFMTN-SBUIBGKBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)N2CCCC2C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CO)C(=O)N3CCCC3C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC6=CNC=N6)C(=O)NC(CC7=CC=C(C=C7)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC8=CC=C(C=C8)O)C(=O)N)NC(=O)C9CCCN9C(=O)C(CC1=CC=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC6=CNC=N6)C(=O)N[C@@H](CC7=CC=C(C=C7)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC8=CC=C(C=C8)O)C(=O)N)NC(=O)[C@@H]9CCCN9C(=O)[C@H](CC1=CC=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C194H295N55O57
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

4310 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118997-30-1
Record name Peptide yy human
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118997301
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

Mapping the PYY Receptor Landscape: A Technical Guide to Y1, Y2, and Y5 Distribution in Human Physiology

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Peptide YY (PYY), a 36-amino acid peptide secreted by the L-cells of the distal gut, serves as a critical mediator of the "ileal brake" and satiety. Its physiological effects are transduced through the Neuropeptide Y (NPY) receptor family—specifically subtypes Y1, Y2, and Y5. For drug development professionals, understanding the differential distribution of these G-protein coupled receptors (GPCRs) in human tissue is paramount to designing specific agonists (for obesity/diabetes) or antagonists (for cachexia) while minimizing off-target cardiovascular or renal effects.

This guide dissects the molecular pharmacology, organ-specific localization, and experimental validation of these receptors.

Part 1: Molecular Pharmacology and Signaling Architecture

The Receptor Family

The PYY receptors (Y1, Y2, Y5) belong to the Class A Rhodopsin-like GPCR superfamily. They share a common signaling mechanism but differ significantly in ligand affinity and physiological output.

  • Y1 Receptor: Binds full-length PYY(1-36) and NPY with high affinity. It is generally postsynaptic and mediates vasoconstriction and cell proliferation.

  • Y2 Receptor: The primary target for the truncated metabolite PYY(3-36) (created by DPP-IV cleavage). It functions largely as a presynaptic autoreceptor, inhibiting the release of NPY/GABA, thereby disinhibiting POMC neurons to promote satiety.

  • Y5 Receptor: Often co-expressed with Y1; involved in feeding behavior and circadian rhythms. Its presence in human peripheral tissue is distinct from rodent models.

Signal Transduction Pathway

All three subtypes couple primarily to G_i/o proteins . Activation leads to the inhibition of adenylyl cyclase, reduction of cAMP, and modulation of downstream calcium and potassium channels.

G cluster_membrane Cell Membrane cluster_cytosol Intracellular Signaling Ligand PYY(1-36) / PYY(3-36) Receptor Y1 / Y2 / Y5 Receptor (GPCR) Ligand->Receptor Binding G_Protein G_i/o Complex (Dissociation) Receptor->G_Protein Activation AC Adenylyl Cyclase (Inhibition) G_Protein->AC G_alpha_i (Inhibits) MapK MAPK/ERK Pathway G_Protein->MapK G_beta_gamma Channels Ion Channels (Ca++ In / K+ Out) G_Protein->Channels Modulation cAMP cAMP Levels (Decrease) AC->cAMP Reduces PKA Protein Kinase A (Inactivation) cAMP->PKA Downregulates

Figure 1: Canonical Gi/o signaling cascade for PYY receptors. Activation suppresses cAMP and modulates ion channels, leading to reduced neuronal firing (Y2) or smooth muscle contraction (Y1).

Part 2: Human Organ Distribution Map

The distribution of these receptors in humans often differs from murine models used in preclinical trials. The following data synthesizes findings from autoradiography, RT-PCR, and immunohistochemistry studies.

Comparative Distribution Table
Organ SystemReceptor SubtypePrimary Cell TypePhysiological FunctionClinical Relevance
CNS (Hypothalamus) Y2 (High)Arcuate Nucleus (NPY/AgRP neurons)Inhibits NPY release (Satiety)Primary target for obesity drugs (e.g., PYY3-36 analogs).
Y1 / Y5 Paraventricular Nucleus (PVN)Promotes food intake (Orexigenic)Antagonists investigated for obesity.
Gastrointestinal Y1 Epithelial cells, Vascular smooth muscleVasoconstriction, Anti-secretoryReduces fluid secretion; relevant in short bowel syndrome.
Y2 Enteric neurons, Immune cellsSlows gastric emptying (Ileal brake)Modulates gut motility and inflammation.
Kidney Y1 Renal vasculature, Tubular cellsVasoconstriction, NatriuresisPotential off-target hypertension risks.
Cardiovascular Y1 Vascular Smooth Muscle Cells (VSMC)Potent vasoconstrictionMajor safety marker for NPY/PYY analogs.
Pancreas Y1 Islet cells (Beta cells)Inhibits insulin secretionRole in glucose homeostasis/T2D.
Adipose Tissue Y1 / Y2 AdipocytesLipogenesis (Y1), Lipolysis (Y2)Metabolic regulation.
Deep Dive: The Gut-Brain Axis

The therapeutic efficacy of PYY relies on the Y2 receptor in the Arcuate Nucleus. Unlike Y1 and Y5, which are postsynaptic, the Y2 receptor acts presynaptically on NPY/AgRP neurons.

  • Mechanism: PYY(3-36) crosses the blood-brain barrier (or accesses via the median eminence)

    
     Binds Y2 
    
    
    
    Inhibits inhibitory GABA/NPY neurons
    
    
    Disinhibits POMC neurons
    
    
    Increases satiety.
The Renal and Cardiovascular Safety Trap

A critical failure point in PYY analog development is the Y1 receptor .

  • The Risk: High affinity of an analog for Y1 in the renal vasculature can cause severe vasoconstriction and hypertension.

  • Drug Design Goal: Molecules must demonstrate >1000-fold selectivity for Y2 over Y1 to ensure cardiovascular safety.

Part 3: Experimental Protocols for Receptor Validation

Validating receptor distribution requires rigorous controls due to the high homology between receptor subtypes and the lack of highly specific antibodies.

Protocol: Multiplex Immunofluorescence (Human Tissue)

Objective: To visualize Y2 receptor localization in human intestinal biopsies while differentiating from Y1.

Reagents:

  • Primary Ab: Rabbit anti-human NPY2R (validated via knockout or blocking peptide).

  • Marker Ab: Mouse anti-PGP9.5 (Pan-neuronal marker).

  • Block: 5% Normal Donkey Serum.

Workflow Logic:

  • Antigen Retrieval: Heat-induced epitope retrieval (HIER) is non-negotiable for GPCRs in formalin-fixed tissue. Citrate buffer (pH 6.0) is preferred over EDTA for Y receptors to maintain structural epitopes.

  • Autofluorescence Quenching: Human lipofuscin (common in gut/brain) mimics FITC signal. Use Sudan Black B treatment.

Protocol Start FFPE Tissue Sectioning (5µm) Dewax Dewaxing & Rehydration Start->Dewax HIER HIER: Citrate Buffer pH 6.0, 95°C, 20min Dewax->HIER Critical Step Block Blocking: 5% NDS + 0.3% Triton HIER->Block Primary Incubation: Anti-Y2 + Anti-PGP9.5 (4°C Overnight) Block->Primary Secondary Fluorophore Conj. (Alexa 488 / 594) Primary->Secondary Quench Sudan Black B (Lipofuscin Quench) Secondary->Quench Noise Reduction Mount Imaging (Confocal) Quench->Mount

Figure 2: Optimized Immunofluorescence Workflow for GPCR detection in human tissue. Note the inclusion of Sudan Black B to mitigate autofluorescence common in metabolic tissues.

Self-Validating Controls

To ensure "Trustworthiness" in your data, every experiment must include:

  • Absorption Control: Pre-incubate the primary antibody with the immunizing peptide (10-fold molar excess). Staining should disappear.

  • Omitting Primary: Incubate with secondary antibody only to rule out non-specific binding.

  • Positive Control: Use human brain tissue (hypothalamus) sections where Y2 expression is established.

Part 4: Therapeutic Implications

The distribution profile dictates the therapeutic window.

  • Obesity (Y2 Agonists):

    • Target: Hypothalamic Y2.

    • Challenge: Avoiding Y1-mediated vasoconstriction and Y1-mediated insulin inhibition in the pancreas.

    • Current Status: Long-acting PYY analogs (e.g., PYY3-36 conjugated to fatty acids) are in trials to improve half-life and selectivity.

  • Cachexia (Y2 Antagonists):

    • Concept: Blocking the satiety signal to promote food intake in cancer cachexia.

    • Risk: Potential gastrointestinal motility issues due to peripheral Y2 blockade.

References

  • Keire, D. A., et al. (2000). "Peptide YY Structure and Receptor Affinity." Biochemistry.

  • Dumont, Y., et al. (1998). "Distribution and pharmacology of receptor subtypes Y1, Y2, Y4 and Y5." Handbook of Experimental Pharmacology.

  • Batterham, R. L., et al. (2002). "Gut hormone PYY(3-36) physiologically inhibits food intake." Nature.

  • Larhammar, D., et al. (2001). "The evolution of the neuropeptide Y family and its receptors." Annals of the New York Academy of Sciences.

  • Michel, M. C., et al. (1998). "XVI. International Union of Pharmacology recommendations for the nomenclature of neuropeptide Y, peptide YY, and pancreatic polypeptide receptors." Pharmacological Reviews.

Precision Quantitation of Human PYY: A Biomarker for Metabolic Dysregulation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Peptide YY (PYY) has emerged from the periphery of gut hormone research to become a central biomarker in the evaluation of metabolic flux, obesity therapeutics, and post-bariatric surgical success. However, the utility of PYY is frequently compromised by its inherent instability and the lack of specificity in historical immunoassays.

This guide addresses the critical translational gap: moving from "total PYY" estimation to the precise quantitation of the bioactive isoform, PYY(3-36) . For drug development professionals and metabolic researchers, understanding the nuance of sample handling and assay selection is not merely a technical detail—it is the determinant of trial validity.

Molecular Physiology: The Isoform Criticality

To utilize PYY as a biomarker, one must distinguish between its stored form and its bioactive form. PYY is co-secreted with GLP-1 from the L-cells of the distal gut (ileum and colon) in response to nutrient ingestion, particularly lipids.

The Conversion Mechanism

Upon secretion, full-length PYY(1-36) is rapidly truncated at the N-terminus by the ubiquitous enzyme Dipeptidyl Peptidase-IV (DPP-IV).

  • PYY(1-36): Binds promiscuously to Y1, Y2, and Y5 receptors; induces vasoconstriction but has little effect on satiety.

  • PYY(3-36): The major circulating form post-prandially. It is a high-affinity agonist for the presynaptic Y2 receptor in the hypothalamic arcuate nucleus.

Causality Insight: The anorexigenic effect (satiety) is driven almost exclusively by PYY(3-36) inhibiting NPY/AgRP neurons and stimulating POMC neurons. Therefore, measuring "Total PYY" in metabolic syndrome studies often dilutes the signal of the relevant bioactive fraction.

Visualization: The Gut-Brain Satiety Axis

The following diagram illustrates the pathway from nutrient sensing to hypothalamic signaling.

PYY_Pathway Nutrients Lipids/Carbohydrates (Lumen) L_Cell Intestinal L-Cell (Ileum/Colon) Nutrients->L_Cell Stimulates PYY_1_36 PYY(1-36) (Inactive/Vasoconstrictive) L_Cell->PYY_1_36 Secretion PYY_3_36 PYY(3-36) (Bioactive) PYY_1_36->PYY_3_36 N-terminal cleavage DPP_IV DPP-IV Enzyme (Systemic Circulation) DPP_IV->PYY_1_36 Catalyzes BBB Blood-Brain Barrier PYY_3_36->BBB Transport Arcuate Arcuate Nucleus (Hypothalamus) BBB->Arcuate Satiety Satiety Signal (Inhibit NPY / Stimulate POMC) Arcuate->Satiety Y2 Receptor Binding

Figure 1: The PYY(3-36) activation pathway. Note the critical role of DPP-IV in converting the precursor to the bioactive satiety signal.

The Pre-Analytical Gauntlet: Sample Integrity

The most common point of failure in PYY quantification is not the assay, but the collection tube. PYY(1-36) has a half-life of minutes before conversion, and PYY(3-36) itself is susceptible to further degradation by other proteases.

Protocol: The "Triple-Inhibitor" Collection System

To preserve the in vivo ratio of PYY isoforms, you must arrest proteolytic activity immediately upon phlebotomy.

Reagents Required:

  • K2-EDTA Vacutainer: (Anticoagulant)

  • DPP-IV Inhibitor: (e.g., Sitagliptin or specific commercial inhibitors like Millipore DPP4) - Prevents 1-36 to 3-36 conversion ex vivo.

  • Aprotinin: (Serine protease inhibitor) - General preservation.

Step-by-Step Methodology:

  • Preparation: Pre-chill vacutainers on wet ice. Add Aprotinin (500 KIU/mL blood) and DPP-IV inhibitor (10 µL/mL blood) to the empty tube before draw if not using pre-coated tubes.

  • Phlebotomy: Draw whole blood directly into the treated tube. Invert gently 8-10 times. Do not vortex.

  • Immediate Cooling: Place tube immediately in an ice-water bath. Time to cooling must be < 2 minutes.

  • Centrifugation: Centrifuge at 1,500 x g for 15 minutes at 4°C within 30 minutes of collection.

  • Aliquot & Freeze: Transfer plasma to pre-chilled polypropylene tubes. Snap freeze on dry ice immediately. Store at -80°C.

Validation Check: If samples are stored at -20°C, PYY degradation is significant within 4 weeks. Only -80°C is acceptable for long-term biobanking [1].

Visualization: Sample Processing Workflow

Sample_Workflow Draw Phlebotomy (T=0) Inhibitors Add Inhibitors: DPP-IV + Aprotinin Draw->Inhibitors Immediate Ice Ice Bath (< 2 mins) Inhibitors->Ice Spin Centrifuge (4°C, 1500g) Ice->Spin < 30 mins Aliquot Aliquot Plasma Spin->Aliquot Freeze Snap Freeze (-80°C) Aliquot->Freeze Critical Step

Figure 2: The "Triple-Inhibitor" workflow required to prevent ex vivo proteolysis and preserve PYY isoform ratios.

Analytical Modalities: ELISA vs. LC-MS/MS

Choosing the right assay depends on the question: Are you looking for total secretion (L-cell capacity) or bioactive signaling (satiety potential)?

Data Summary: Technology Comparison
FeatureELISA (Total PYY)ELISA (Specific 3-36)LC-MS/MS (Targeted)
Specificity Low (Cross-reacts 1-36/3-36)Moderate (Ab dependent)High (Mass resolution)
Sensitivity (LLOQ) ~10 pg/mL~2-5 pg/mL~10-20 pg/mL (requires enrichment)
Throughput High (96-well plate)HighLow/Medium
Sample Vol. 20-50 µL50-100 µL200-500 µL
Best Use Case General screeningRoutine clinical trialsPharmacokinetics / Mechanism

Expert Insight: For metabolic disease trials, LC-MS/MS is increasingly preferred despite lower throughput. Many commercial "Specific PYY(3-36)" ELISAs have documented cross-reactivity with PYY(1-36) ranging from 10-30%, which can obscure the blunted PYY response seen in obesity [2]. If LC-MS/MS is unavailable, rigorous validation of antibody specificity against synthetic PYY(1-36) is mandatory.

Clinical Utility & Interpretation

The Obesity Paradox

In healthy individuals, PYY levels rise sharply 15-30 minutes post-meal and plateau for 1-2 hours. In obese phenotypes, this response is significantly blunted .

  • Fasting PYY: Often lower in obese vs. lean subjects.

  • Post-prandial PYY: The "delta" (rise from baseline) is the critical biomarker. A reduced delta correlates with delayed satiety and hyperphagia.

Bariatric Surgery as a Positive Control

Roux-en-Y Gastric Bypass (RYGB) and Vertical Sleeve Gastrectomy (VSG) serve as the ultimate validation for PYY's role.

  • Mechanism: Rapid delivery of nutrients to the distal gut (hindgut hypothesis) triggers a massive L-cell secretory event.

  • Biomarker Response: Post-surgical PYY levels can exceed physiological norms by 5-10 fold within days of surgery, often preceding weight loss. This surge is linked to the immediate remission of T2DM [3].

References

  • Batterham, R. L., et al. (2002). Gut hormone PYY(3-36) physiologically inhibits food intake. Nature, 418, 650–654. [Link]

  • Esser, N., et al. (2014). Inflammation as a link between obesity, metabolic syndrome and type 2 diabetes. Diabetes Research and Clinical Practice, 105(2), 141-150. (Context on metabolic biomarkers). [Link]

  • Manning, S., & Batterham, R. L. (2014). The role of gut hormones in the regulation of body weight and energy homeostasis. Science, 344(6189). (Review of Bariatric Mechanisms). [Link]

  • Rehfeld, J. F. (2004). Clinical endocrinology and metabolism: The PYY problem. The Journal of Clinical Endocrinology & Metabolism, 89(9), 4235-4236. (Analytical challenges). [Link]

Methodological & Application

Application Note: High-Sensitivity Quantification of Human Peptide YY (PYY) in Plasma via ELISA

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Physiological Context

Peptide YY (PYY) is a 36-amino acid gut hormone co-secreted with GLP-1 by L-cells in the distal intestine. It acts as a primary satiety signal, binding to Y2 receptors in the hypothalamus to inhibit food intake.

In clinical research and drug development, accurate quantification of PYY is notoriously difficult due to two main factors:

  • Rapid Degradation: The full-length peptide PYY(1-36) is rapidly cleaved by the enzyme Dipeptidyl Peptidase-IV (DPP-IV) into the truncated, active form PYY(3-36). Further degradation by other plasma proteases occurs within minutes.

  • Low Abundance: Fasting circulating levels in humans are low (typically 50–100 pg/mL), requiring high-sensitivity assays and rigorous matrix management.

This application note details a robust protocol for the quantification of Total PYY (1-36 and 3-36) in human plasma. It prioritizes the Pre-Analytical Phase , which is the single most common point of failure in peptide hormone assays.

Pre-Analytical Phase: Sample Collection & Preservation

CRITICAL WARNING: Standard EDTA plasma collection is insufficient for PYY analysis. Without immediate protease inhibition, PYY immunoreactivity can decrease by >30% within 30 minutes of blood draw.

The "Triple-Guard" Collection Method

To preserve the integrity of PYY(1-36) and PYY(3-36), we utilize a specific inhibitor cocktail.

ComponentFunctionRecommended Concentration
K2-EDTA Anticoagulant; chelates calcium to inhibit metalloproteases.Standard Vacutainer
Aprotinin Serine protease inhibitor (broad spectrum).500 KIU per mL of blood
DPP-IV Inhibitor Specifically prevents cleavage of N-terminal Tyrosine-Proline.10 µL per mL of blood
Sample Processing Workflow

The following workflow minimizes hemolysis and proteolysis.

SamplePrep Start Venipuncture Tube Pre-chilled Tube (EDTA + Aprotinin + DPP-IV Inhibitor) Start->Tube Mix Invert Gently (Do NOT Vortex) Tube->Mix Ice Ice Bath (< 15 mins) Mix->Ice Spin Centrifuge 1,000 x g @ 4°C 15 mins Ice->Spin Aliquot Aliquot Plasma (Avoid Buffy Coat) Spin->Aliquot Freeze Store @ -80°C Aliquot->Freeze

Figure 1: The "Triple-Guard" sample preparation workflow ensures peptide stability from vein to freezer.

Assay Principle

This protocol utilizes a Sandwich Enzyme-Linked Immunosorbent Assay (ELISA) .

  • Capture Antibody: A monoclonal antibody specific to the C-terminus of human PYY (immobilized on the plate).

  • Detection Antibody: A biotinylated polyclonal antibody specific to the N-terminus (or mid-region, depending on specific kit epitope mapping).

  • Signal Amplification: Streptavidin-Horseradish Peroxidase (SA-HRP) binds to the biotinylated detector.

Expert Insight: Unlike competitive EIAs, the sandwich format offers higher specificity and sensitivity (lower background), which is essential for detecting picomolar concentrations of PYY.

Detailed Experimental Protocol

Materials Required
  • Human PYY ELISA Kit (Verified for Plasma).

  • Precision pipettes (P20, P200, P1000).

  • Multi-channel pipette.

  • Automated plate washer (highly recommended to reduce CV%).

  • Plate sealer.

  • Deionized water.

Reagent Preparation
  • Wash Buffer: Dilute 20x concentrate with deionized water.

  • Standard Curve: Reconstitute the lyophilized PYY standard. Perform a 4-fold serial dilution to create a 7-point curve.

    • Why? A 4-fold dilution covers a broader dynamic range (e.g., 2000 pg/mL down to 0.5 pg/mL) than a 2-fold dilution, capturing both fasting and post-prandial spikes.

Assay Procedure
StepActionExpert Rationale
1 Equilibrate reagents to Room Temperature (RT).Cold reagents affect enzyme kinetics, leading to "edge effects" on the plate.
2 Add 100 µL Assay Buffer to Non-Specific Binding (NSB) wells.Establishes the background noise floor.
3 Add 100 µL Standards and Samples (in duplicate).Duplicates are mandatory for statistical validity.
4 Incubation (Primary): Cover and incubate Overnight (16-18h) at 4°C .Crucial: While some kits allow 2h @ RT, overnight cold incubation increases sensitivity by allowing thermodynamic equilibrium for low-affinity interactions.
5 Wash: Aspirate and wash 4 times .Thorough washing removes plasma proteins that cause matrix interference.
6 Add 100 µL Detection Antibody . Incubate 1-2h at RT.Binds to the captured PYY antigen.
7 Wash: Aspirate and wash 4 times .Removes unbound detector antibody.
8 Add 100 µL SA-HRP . Incubate 30 min at RT.High-affinity binding amplifies the signal.
9 Wash: Aspirate and wash 5 times .Extra wash ensures no residual HRP remains, which would cause false positives.
10 Add 100 µL TMB Substrate . Incubate 15-30 min in dark .TMB is light-sensitive. Monitor blue color development.
11 Add 100 µL Stop Solution . Read OD at 450 nm .Acid stops the reaction, turning blue to yellow.

Data Analysis & Validation

Calculation
  • Subtract average NSB OD from all readings.

  • Plot OD (y-axis) vs. Concentration (x-axis).

  • Fit data using a 4-Parameter Logistic (4-PL) Regression .

    • Note: Do not use linear regression; ELISA curves are sigmoidal.

Quality Control Criteria
  • Intra-Assay CV: < 10%

  • Inter-Assay CV: < 15%

  • Linearity of Dilution: Samples diluted 1:2 and 1:4 should yield calculated concentrations within ±20% of the neat sample (corrected for dilution factor).

Troubleshooting Matrix Interference

If linearity fails (i.e., calculated concentration increases significantly upon dilution), Matrix Effect is present.

  • Solution: Extract plasma using C18 Sep-Pak columns. This removes large proteins (albumin/globulins) while retaining the peptide, though it lowers recovery (~80-90%).

Mechanistic Pathway Visualization

Understanding the degradation pathway is essential for interpreting results.

PYYPathways LCell Intestinal L-Cell PYY136 PYY (1-36) (Full Length) LCell->PYY136 Secretion PYY336 PYY (3-36) (Truncated/Active) PYY136->PYY336 Cleavage by DPP-IV Y1R Y1 Receptor (Vasoconstriction) PYY136->Y1R Low Affinity DPPIV DPP-IV Enzyme (Plasma) DPPIV->PYY136 Y2R Y2 Receptor (Satiety) PYY336->Y2R High Affinity Binding Degradation Inactive Fragments PYY336->Degradation Proteolysis

Figure 2: PYY Metabolism and Receptor Binding. Note the critical role of DPP-IV in converting PYY(1-36) to the Y2-specific agonist PYY(3-36).

References

  • Batterham, R. L., et al. (2002). "Gut hormone PYY(3-36) physiologically inhibits food intake." Nature, 418, 650–654. [Link]

  • Adrian, T. E., et al. (1985). "Human distribution and release of a putative new gut hormone, peptide YY." Gastroenterology, 89(5), 1070-1077. [Link]

  • Grandt, D., et al. (1994). "Stability of the molecular forms of peptide YY in human plasma." Regulatory Peptides, 51(2), 151-159. [Link]

Application Note: High-Sensitivity Radioimmunoassay (RIA) for the Quantification of Total Peptide YY (PYY) in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Biological Context

Peptide YY (PYY) is a 36-amino acid gut hormone co-secreted with glucagon-like peptide-1 (GLP-1) from the L-cells of the ileum and colon. It plays a pivotal role in the "ileal brake" mechanism, inhibiting gastric motility and signaling satiety.

In circulation, PYY exists in two major forms:

  • PYY (1-36): The full-length secreted form.

  • PYY (3-36): The truncated form, created by the enzyme Dipeptidyl Peptidase-IV (DPP-IV), which has high affinity for the Y2 receptor.

Why RIA? While ELISA platforms exist, RIA remains the "gold standard" for total PYY quantification due to its superior sensitivity (picomolar range) and ability to tolerate the small molecular size of the peptide, which can sometimes cause steric hindrance in sandwich ELISA formats. This protocol details the measurement of Total PYY , utilizing a polyclonal antibody that recognizes the conserved C-terminal region of both PYY(1-36) and PYY(3-36).

Principle of the Assay

This assay utilizes a competitive binding mechanism. A fixed concentration of


I-labeled PYY (Tracer) competes with unlabeled PYY (from the patient sample or standard) for a limited number of binding sites on a specific rabbit anti-human PYY antibody.
  • High Sample PYY

    
     Low Tracer Binding 
    
    
    
    Low CPM (Counts Per Minute).
  • Low Sample PYY

    
     High Tracer Binding 
    
    
    
    High CPM.

Following equilibrium, the antibody-bound fraction is precipitated using a secondary antibody (Goat anti-Rabbit IgG) assisted by Normal Rabbit Serum (carrier) and Polyethylene Glycol (PEG).

Visualizing the Competitive Binding Mechanism

RIA_Principle cluster_inputs Reaction Components Antibody Primary Antibody (Rabbit anti-PYY) Competition Competitive Binding (Equilibrium @ 4°C) Antibody->Competition Tracer Tracer (125-I PYY) Tracer->Competition Sample Sample PYY (Unlabeled) Sample->Competition Complex_Hot Ab-Tracer Complex (Radioactive) Competition->Complex_Hot Complex_Cold Ab-Sample Complex (Non-Radioactive) Competition->Complex_Cold Separation Separation Step (2nd Ab + PEG) Complex_Hot->Separation Complex_Cold->Separation Pellet Pellet (Bound) Measured in Gamma Counter Separation->Pellet Precipitation Supernatant Supernatant (Free) Discarded Separation->Supernatant Decanting

Figure 1: Schematic representation of the competitive binding principle and separation logic in PYY RIA.

Pre-Analytical Variables (Critical)

Expert Insight: The most common cause of assay failure in PYY measurement is not the RIA itself, but proteolysis during sample collection. PYY is rapidly degraded by proteases.

Sample Collection Protocol
  • Tube Preparation: Use pre-chilled EDTA tubes.

  • Inhibitor Cocktail: Immediately upon blood draw, add the following to the tube:

    • Aprotinin: 500 KIU per mL of blood (inhibits serine proteases).

    • DPP-IV Inhibitor: 10 µL per mL of blood (prevents conversion/degradation).

  • Processing: Centrifuge at 1,500 x g for 15 minutes at 4°C within 30 minutes of collection.

  • Storage: Store plasma at -80°C. Do not use hemolyzed or lipemic samples without extraction.

Protocol Part A: Sample Extraction

Why Extract? Plasma proteins and lipids can interfere with antibody binding (matrix effect), leading to false positives. Solid Phase Extraction (SPE) is required for high-reliability research.

Materials:

  • Sep-Pak C18 cartridges (350 mg).

  • Buffer A: 1% Trifluoroacetic acid (TFA) in water.

  • Buffer B: 60% Acetonitrile / 1% TFA.

Step-by-Step Extraction:

  • Conditioning: Wash column with 5 mL Buffer B, followed by 5 mL Buffer A.

  • Loading: Acidify 1 mL plasma with equal volume of Buffer A. Load onto column (slow flow).

  • Washing: Wash with 5 mL Buffer A (removes salts/proteins).

  • Elution: Elute PYY with 3 mL Buffer B.

  • Drying: Evaporate eluate to dryness using a centrifugal concentrator (SpeedVac) or nitrogen stream.

  • Reconstitution: Reconstitute residue in RIA Assay Buffer immediately prior to assay.

Protocol Part B: Radioimmunoassay Procedure

Reagents
  • RIA Buffer: 0.05M Phosphate buffer (pH 7.4), 0.1% Human Serum Albumin (HSA), 0.1% Triton X-100, 0.01% Sodium Azide.

  • Standard Curve: Synthetic Human PYY (1-36), serial dilutions from 10 pM to 1280 pM.

  • Tracer:

    
    I-PYY (approx. 10,000–15,000 cpm per 100 µL).
    
  • Primary Antibody: Rabbit anti-human PYY (Total).

  • Separation Reagents: Goat anti-Rabbit IgG + Normal Rabbit Serum + PEG 6000.

Assay Workflow
StepComponentNSB Tubes (µL)Reference (Bo) (µL)Standards/Samples (µL)
1Assay Buffer300200100
2Standard/Sample--100
3Primary Antibody-100100
4Vortex & Incubate 20-24 hours at 4°C
5

I-PYY Tracer
100100100
6Vortex & Incubate 20-24 hours at 4°C
7Second Antibody100100100
8Incubate 90-120 mins at RT
9Separation (Add Buffer)500500500
10Centrifuge 3000 x g, 20 min, 4°C
11Decant & Count Aspirate supernatant. Count pellet >1 min.

Note: NSB = Non-Specific Binding; Bo = Maximum Binding (0 pM standard).

Experimental Logic Visualization

Troubleshooting & Optimization

Technical Support Center: Peptide YY (PYY) Immunoassay Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Cross-Reactivity and Isoform Specificity in PYY Analysis

To: Research Scientists & Assay Developers From: Senior Application Science Team Status: Active Guide

Executive Summary: The "PP-Fold" Challenge

Peptide YY (PYY), Neuropeptide Y (NPY), and Pancreatic Polypeptide (PP) comprise the "PP-fold" family of peptides. They share a rigid tertiary structure and significant amino acid sequence homology, particularly at the amidated C-terminus.

The Core Problem: Most commercial antibodies are raised against the conserved C-terminus to maximize affinity. However, this creates a high risk of cross-reactivity, where an assay intended for PYY inadvertently quantifies NPY or PP. Furthermore, the rapid enzymatic conversion of PYY(1-36) to PYY(3-36) by DPP-IV introduces isoform-specific variability that often goes undetected.

This guide provides technical solutions to isolate the specific PYY signal and validate assay integrity.

Module 1: Specificity & Cross-Reactivity

Q1: My PYY ELISA signal correlates strongly with NPY levels. Is this biological or an artifact?

Diagnosis: This is likely an artifact caused by C-terminal epitope overlap . PYY and NPY share approximately 70% sequence homology. The C-terminal hexapeptide (Arg-Gln-Arg-Tyr-NH2) is highly conserved across the family. If your antibody targets this region, it will capture NPY.

Technical Analysis: To determine if your signal is genuine, you must understand the epitope map. Antibodies targeting the N-terminus are more specific but often have lower affinity due to the lack of the rigid secondary structure found at the C-terminus.

Visual Analysis: The PP-Fold Homology Map

The following diagram illustrates the structural relationship and the danger zones for cross-reactivity.

PP_Fold_Homology cluster_peptides The PP-Fold Family (High Homology) Common_Ancestor Ancestral PP-Fold Gene NPY Neuropeptide Y (NPY) (CNS & PNS) Common_Ancestor->NPY PYY Peptide YY (PYY) (L-Cells) Common_Ancestor->PYY PP Pancreatic Polypeptide (PP) (Pancreas) Common_Ancestor->PP Target Conserved C-Terminus (Arg-Tyr-NH2) NPY->Target Contains PYY->Target Contains Solution N-Terminal Specific Antibodies (Isoform Specific) PYY->Solution Target Unique Region (1-4) PP->Target Contains Risk High Cross-Reactivity Risk (False Positives) Target->Risk

Figure 1: Structural relationship of the PP-fold family. The conserved C-terminus is the primary source of cross-reactivity errors.

Validation Protocol: The Pre-Adsorption Test

Do not rely on manufacturer claims alone. Perform this self-validating test to quantify cross-reactivity in your specific matrix.

  • Preparation: Reconstitute pure NPY and PP peptides (synthetic) to a concentration 10x higher than the expected PYY physiological max (e.g., 1000 pg/mL).

  • Incubation: Incubate your PYY antibody (at working dilution) with the excess NPY/PP for 2 hours at room temperature before adding it to the assay plate.

  • Assay: Run the standard PYY assay using this "blocked" antibody against a known PYY standard.

  • Calculation:

    
    
    
    • Pass Criteria: If signal reduction is < 5%, the antibody is specific. If signal drops significantly, the NPY/PP bound to the antibody, proving cross-reactivity.

Module 2: Isoform Specificity (1-36 vs. 3-36)

Q2: How do I distinguish between active PYY(3-36) and full-length PYY(1-36)?

Diagnosis: Standard polyclonal antibodies often detect "Total PYY" because they bind regions present in both isoforms. PYY(3-36) is the result of DPP-IV cleavage of the N-terminal Tyr-Pro residues.

Data Summary: Isoform Characteristics

FeaturePYY(1-36)PYY(3-36)Specificity Requirement
Origin Secreted by L-cellsCleaved by DPP-IV--
Receptor Affinity Y1, Y2, Y5Selective Y2 AgonistCritical for physiological interpretation
N-Terminus Tyr-Pro-Ile...Ile-Lys-Pro...Target for 1-36 Specificity
C-Terminus ...Arg-Tyr-NH2...Arg-Tyr-NH2Target for Total PYY

Troubleshooting Protocol: The Subtractive Method If specific monoclonal antibodies for PYY(3-36) are unavailable or cost-prohibitive, use a subtractive workflow.

  • Run Assay A (Total PYY): Use a C-terminal antibody (pan-PYY) to measure Total PYY (1-36 + 3-36).

  • Run Assay B (PYY 1-36): Use an antibody raised specifically against the N-terminal Tyr-Pro epitope.

  • Derive PYY(3-36):

    
    
    

Note: This method accumulates pipetting error. For high-sensitivity requirements, use LC-MS/MS as a validator.

Module 3: Sample Matrix & Stability

Q3: My spike-and-recovery data is inconsistent in plasma, but perfect in buffer. Why?

Diagnosis: This is a classic DPP-IV Proteolysis issue. Peptide YY has a short half-life in plasma (approx. 8-10 minutes) because Dipeptidyl Peptidase-IV (DPP-IV) rapidly cleaves the N-terminal amino acids. If you collect blood without specific inhibitors, PYY(1-36) converts to PYY(3-36) ex vivo (in the tube), invalidating your isoform ratios.

Visual Analysis: The "Triad" Collection Workflow

To ensure sample integrity, you must interrupt the enzymatic cascade immediately upon blood draw.

Best practices for long-term storage of human PYY samples

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Best Practices for Long-Term Storage of Human PYY Samples

Status: Operational | Tier: Level 3 (Advanced Methodology) Audience: Principal Investigators, Biobank Managers, Assay Developers

Introduction: The PYY Stability Paradox

Welcome to the Technical Support Center. If you are accessing this guide, you likely understand that Peptide YY (PYY) is notoriously labile. As a gut hormone involved in satiety, accurate quantification of its two primary circulating forms—PYY(1-36) and its truncated metabolite PYY(3-36) —is critical for metabolic research.

The Core Challenge: The moment blood is drawn, Dipeptidyl Peptidase-IV (DPP-IV) begins cleaving the N-terminal Tyrosine-Proline residues of PYY(1-36), converting it to PYY(3-36). Furthermore, as a hydrophobic peptide, PYY adheres aggressively to standard polypropylene surfaces.

This guide moves beyond basic "freeze it" advice to the molecular mechanics of preservation.

Module 1: Pre-Analytical Handling (The "Golden Hour")

Ticket #101: "My PYY(1-36) ELISA shows zero signal, but Total PYY is normal."

Diagnosis: This is a classic case of DPP-IV breakthrough . Standard EDTA prevents coagulation but does not inhibit the specific proteases that degrade PYY. Even at room temperature, the half-life of PYY(1-36) in plasma without specific inhibitors is less than 10 minutes.

The Fix (Causality): You must inhibit the enzymatic active site of DPP-IV immediately upon venipuncture. Freezing alone is insufficient because degradation occurs during the freezing transition phase.

Standard Operating Procedure: The "Inhibitor Cocktail" Collection
  • Preparation: Pre-chill collection tubes on wet ice.

  • Inhibitor Addition:

    • Option A (Commercial): Use BD P800 tubes (specifically designed for GLP-1/PYY preservation).

    • Option B (Manual Formulation): To a K2-EDTA tube, add:

      • DPP-IV Inhibitor: (e.g., 10 µL of 10 mM Diprotin A or Sitagliptin per mL blood).

      • General Protease Inhibitor: Aprotinin (500 KIU/mL final concentration).

  • Collection: Draw blood and invert gently 8-10 times to mix inhibitors.

  • Separation: Centrifuge immediately at

    
     (1500 x g for 15 minutes).
    
  • Transfer: Transfer plasma immediately to pre-chilled Low-Retention (LoBind) tubes.

Technical Note: Never use standard polypropylene tubes for storage. PYY is sticky. Low-retention polymer technology reduces protein-to-surface adsorption, preventing "vanishing sample" syndrome.

Workflow Visualization: The Critical Path

PYY_Collection_Workflow Start Venipuncture Inhibitor Add DPP-IV Inhibitor (Immediate) Start->Inhibitor < 30 sec Centrifuge Centrifuge (4°C, 15 min) Inhibitor->Centrifuge < 15 min Transfer Transfer to LoBind Tubes Centrifuge->Transfer Supernatant Freeze Snap Freeze (-80°C) Transfer->Freeze Immediate

Figure 1: Critical path for PYY sample processing. Red indicates the highest risk point for enzymatic degradation.

Module 2: Long-Term Storage Architecture

Ticket #204: "Is -20°C sufficient for 6-month storage?"

Diagnosis: Absolutely not. At -20°C, plasma samples often exist in a "glass transition" state where unfrozen water pockets allow slow enzymatic activity and hydrolysis to continue.

The Fix (Thermodynamics): Store at -80°C or in Liquid Nitrogen (vapor phase) . At these temperatures, molecular mobility is effectively arrested.

Comparative Data: Storage Stability Matrix
Variable-20°C Storage-80°C StorageLyophilized (-20°C)
Enzymatic Activity Slow, but persistentNegligibleNone (No aqueous medium)
Oxidation Risk ModerateLowLow (if sealed under N2)
Recommended Duration < 1 Month1 - 2 Years> 2 Years
Freeze-Thaw Tolerance Very LowLowN/A (Reconstitute once)
Ticket #205: "How do I store synthetic PYY standards versus plasma samples?"

Diagnosis: Researchers often treat pure peptide standards like plasma. This is a mistake. Pure peptides in solution are prone to aggregation and adsorption without carrier proteins (like Albumin) present in plasma.

The Fix (Lyophilization Protocol): For long-term storage of PYY standards (stock powder):

  • Lyophilize: Keep the peptide in a freeze-dried state until needed.

  • Desiccation: Store the vial inside a secondary container with silica gel desiccant. Moisture is the enemy.

  • Reconstitution: When dissolving, use a buffer containing 0.1% BSA (Bovine Serum Albumin) . The BSA coats the plastic walls of the tube, preventing the PYY from sticking.

Mechanism Visualization: Why Storage Fails

PYY_Degradation_Pathways cluster_Enzymatic Enzymatic Pathway (Temp > -80°C) cluster_Physical Physical Pathway (Surface/Thaw) PYY_Native Intact PYY(1-36) DPP_IV DPP-IV Activity PYY_Native->DPP_IV No Inhibitor Adsorption Plastic Adsorption PYY_Native->Adsorption Standard Tubes PYY_Trunc PYY(3-36) (Truncated) DPP_IV->PYY_Trunc N-term Cleavage Loss Signal Loss (Low Recovery) Adsorption->Loss Hydrophobic Bonding

Figure 2: Primary degradation pathways. The left branch (Enzymatic) alters the molecule; the right branch (Physical) removes it from solution.

Module 3: Thawing and Recovery

Ticket #301: "My samples vary wildly after the second assay run."

Diagnosis: Freeze-Thaw Hysteresis. Repeated freezing and thawing creates ice crystals that shear proteins and alter pH gradients within the tube (cryoconcentration). PYY is structurally vulnerable to these shifts.

The Fix (Aliquot Strategy): Never freeze-thaw a PYY sample more than once if possible.

Protocol: The "One-Way" Thaw
  • Aliquotting: Upon initial collection (Module 1), split plasma into small volumes (e.g., 100 µL) suitable for a single assay run.

  • Thawing: Thaw samples on wet ice (

    
    ), NOT in a water bath or at room temperature. Rapid temperature shifts can induce protein aggregation.
    
  • Mixing: Vortex gently (low speed) for 3-5 seconds. Do not sonicate.

  • Centrifugation: Spin down (3000 x g for 2 minutes) to remove any cryoprecipitates before pipetting into the assay plate.

References

  • Keire, D. A., et al. (2001). Kinetics and Thermodynamics of the DPP-IV Cleavage of Neuropeptide Y and Peptide YY. Peptides.

  • MilliporeSigma. (n.d.). Peptide Handling and Storage Guidelines. Technical Library.

  • Becton Dickinson (BD). (2010). BD P800 Blood Collection System for Preservation of GLP-1, GIP, Glucagon and Ghrelin. White Paper.

  • Hoofnagle, A. N., et al. (2016). Recommendations for the Generation, Quantification, and Reporting of Peptide Correlations in Clinical Chemistry. Clinical Chemistry.

Validation & Comparative

Comparative Guide: Cross-Validation of PYY Measurements via RIA and Targeted LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isoform Dilemma

Peptide YY (PYY) presents a unique bioanalytical challenge. While total PYY levels correlate with gut motility, it is the specific cleavage of PYY(1-36) to PYY(3-36) by the enzyme DPP-IV that drives the satiety signal via the Y2 receptor.

  • The Problem: Traditional Radioimmunoassay (RIA) often relies on C-terminal antibodies that cannot distinguish between the inactive (1-36) and active (3-36) forms, leading to "Total PYY" overestimation.

  • The Solution: Targeted Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers absolute specificity but historically struggled with the picomolar sensitivity required for fasting plasma levels.

This guide outlines a rigorous cross-validation workflow to bridge these technologies, ensuring data integrity for drug development programs targeting metabolic disorders.

Biological Context & Signaling Pathway

Understanding the analyte is the first step in assay selection. PYY is secreted by L-cells in the ileum and colon.

Diagram 1: PYY Processing and Receptor Interaction

This diagram illustrates the critical enzymatic conversion that necessitates specific measurement techniques.

PYY_Pathway L_Cell L-Cell Secretion PYY1_36 PYY (1-36) (Inactive/Low Affinity) L_Cell->PYY1_36 PYY3_36 PYY (3-36) (Active Satiety Signal) PYY1_36->PYY3_36 N-terminal Cleavage DPP_IV DPP-IV Enzyme DPP_IV->PYY1_36 Y2_Receptor Y2 Receptor (Hypothalamus) PYY3_36->Y2_Receptor High Affinity Binding Satiety Satiety Response Y2_Receptor->Satiety

Caption: The enzymatic conversion of PYY(1-36) to PYY(3-36) by DPP-IV. RIA antibodies targeting the C-terminus often cross-react with both forms.

Comparative Methodology

Method A: Radioimmunoassay (RIA)

Role: The historical benchmark for sensitivity. Mechanism: Competitive binding between endogenous PYY and


I-labeled PYY for a limiting amount of antibody.
Protocol: Optimized RIA Workflow
  • Sample Prep: Collect blood into EDTA tubes containing DPP-IV inhibitor (e.g., Sitagliptin) and Aprotinin. Centrifuge at 4°C immediately.

  • Incubation:

    • Mix 100 µL plasma with 100 µL rabbit anti-PYY antibody (C-terminal specific).

    • Incubate 24 hours at 4°C (Equilibrium phase).

    • Add 100 µL

      
      I-PYY tracer.
      
    • Incubate additional 24 hours at 4°C.

  • Separation: Add secondary antibody/PEG complex or magnetic beads to precipitate bound fraction.

  • Detection: Decant supernatant and count pellet in a Gamma Counter.

Critical Limitation: Most commercial RIA kits utilize antibodies raised against the C-terminus (amino acids 19-36). Consequently, they measure Total PYY (1-36 + 3-36) .

Method B: Targeted LC-MS/MS (MRM)

Role: The specificity standard. Mechanism: Physical separation of isoforms by hydrophobicity (LC) followed by mass-to-charge (m/z) filtering.

Protocol: High-Sensitivity Extraction & Detection
  • Internal Standard (IS): Spike plasma with stable isotope-labeled PYY (

    
    , 
    
    
    
    ) to correct for matrix effects.
  • Solid Phase Extraction (SPE):

    • Condition WCX (Weak Cation Exchange) micro-elution plate with Methanol.

    • Load acidified plasma (1:1 with 4% H3PO4).

    • Wash with 5% NH4OH (remove neutrals/interferences).

    • Elute with 75% Acetonitrile + 1% Formic Acid.

  • LC Separation: Inject onto a C18 Peptide column (1.7 µm particle size). Use a shallow gradient (15-35% B over 10 mins) to resolve 1-36 from 3-36.

  • MS/MS Detection (MRM Mode):

    • PYY (1-36): Monitor transition m/z 1050.5 (

      
      ) 
      
      
      
      fragment ions.
    • PYY (3-36): Monitor transition m/z 1012.0 (

      
      ) 
      
      
      
      fragment ions.

Cross-Validation Workflow

To validate the MS method, one must prove that the discrepancy with RIA is due to specificity improvements, not assay failure.

Diagram 2: Parallel Validation Workflow

This flowchart details the decision logic for comparing the two datasets.

Validation_Workflow Sample Plasma Sample (+ DPP-IV Inhibitor) Split Aliquot Split Sample->Split RIA_Track Track A: RIA (Measures Total PYY) Split->RIA_Track MS_Track Track B: LC-MS/MS (Measures Isoforms) Split->MS_Track RIA_Data Result A: Total Immunoreactivity RIA_Track->RIA_Data Compare Bland-Altman Analysis RIA_Data->Compare MS_Sum Summation: PYY(1-36) + PYY(3-36) MS_Track->MS_Sum MS_Sum->Compare Decision Does MS Sum == RIA Result? Compare->Decision Valid VALIDATED: Correlation R > 0.9 Decision->Valid Yes (within 20%) Investigate DISCREPANCY: Check Matrix Effects / Cross-Reactivity Decision->Investigate No

Caption: Parallel processing workflow. Validation is achieved when the sum of MS isoforms correlates with the Total PYY measured by RIA.

Performance Data Comparison

The following table summarizes typical performance metrics observed in clinical validation studies.

FeatureRadioimmunoassay (RIA)LC-MS/MS (Targeted MRM)
Specificity Low: Cross-reacts with PYY(1-36), (3-36), and fragments.High: Distinguishes isoforms by Mass and Retention Time.
Sensitivity (LLOQ) High: ~2–5 pg/mL (Standard)Moderate: ~5–10 pg/mL (Requires SPE enrichment).
Sample Volume Low (50–100 µL)High (200–500 µL required for enrichment).
Throughput High (Batch processing 100+ samples).Moderate (Serial injection, 10-15 mins/sample).
Primary Risk False Positives: Overestimation of active hormone.Ion Suppression: Matrix effects reducing signal.
Statistical Analysis for Validation

To validate the methods, do not rely solely on simple linear regression (


). Use Bland-Altman plots  to assess bias across the concentration range.
  • Expectation: RIA results will generally be 10-20% higher than MS results due to non-specific binding of degradation products.

  • Acceptance Criteria: The Sum of MS Isoforms should correlate with RIA Total PYY with a slope between 0.8 and 1.2.

References

  • Handel, O., et al. (2021). Pico-molar quantitation of PYY(1-36) and PYY(3-36) in human plasma by LC-MS/MS. Journal of Chromatography B.

  • Hoofnagle, A. N., & Wener, M. H. (2009). The fundamental flaws of immunoassays and potential solutions using tandem mass spectrometry. Journal of Immunological Methods.

  • Clinical and Laboratory Standards Institute (CLSI). (2018). C62-A: Liquid Chromatography-Mass Spectrometry Methods. CLSI Guidelines.

  • Adrian, T. E., et al. (1985). Human distribution and release of a putative new gut hormone, peptide YY. Gastroenterology.

A Comparative Guide to the Anorectic Effects of PYY(3-36) and Its Synthetic Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anorectic peptide PYY(3-36) and its synthetic analogs, focusing on their mechanism of action, receptor binding profiles, preclinical efficacy, and the experimental methodologies used for their evaluation. As the landscape of obesity pharmacotherapy evolves, understanding the nuances of these compounds is critical for the development of next-generation weight-loss therapeutics.

Introduction: The Rationale for PYY(3-36) and the Drive for Analogs

Peptide YY(3-36) (PYY(3-36)) is a 34-amino acid peptide hormone released from enteroendocrine L-cells in the distal gastrointestinal tract in response to food intake. It plays a significant role in the gut-brain axis to regulate appetite and energy homeostasis. The anorectic (appetite-suppressing) effects of PYY(3-36) are primarily mediated through its agonist activity at the neuropeptide Y (NPY) Y2 receptor (Y2R) in the arcuate nucleus of the hypothalamus. This activation inhibits the orexigenic (appetite-stimulating) NPY/Agouti-related peptide (AgRP) neurons and stimulates the anorexigenic pro-opiomelanocortin (POMC) neurons, leading to a reduction in food intake.

Despite its natural role in satiety, the therapeutic potential of native PYY(3-36) is hampered by its short circulating half-life, as it is rapidly degraded by the enzyme dipeptidyl peptidase-IV (DPP-IV). This limitation has spurred the development of synthetic analogs designed to have improved pharmacokinetic and pharmacodynamic properties, such as enhanced stability, greater potency, and prolonged duration of action, making them more suitable for clinical use in the management of obesity.

Mechanism of Action: The Y2 Receptor Signaling Pathway

The anorectic effects of PYY(3-36) and its analogs are initiated by their binding to and activation of the Y2 receptor, a G protein-coupled receptor (GPCR). This interaction triggers a cascade of intracellular signaling events, as illustrated in the diagram below.

PYY336_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PYY PYY(3-36) or Analog Y2R Y2 Receptor PYY->Y2R Binds Gi Gi Protein Y2R->Gi Activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Conversion Blocked Gi->AC Inhibits POMC Stimulation of POMC Neurons Gi->POMC NPY_AgRP Inhibition of NPY/AgRP Neurons Gi->NPY_AgRP ATP ATP ATP->AC Appetite Reduced Appetite POMC->Appetite Leads to NPY_AgRP->Appetite Leads to

Caption: PYY(3-36) signaling pathway leading to reduced appetite.

Comparative Analysis of PYY(3-36) and Synthetic Analogs

The primary goals in designing PYY(3-36) analogs are to enhance Y2 receptor selectivity and to improve metabolic stability. Below is a comparison of native PYY(3-36) with representative long-acting synthetic analogs.

Receptor Binding Affinity and Selectivity

An ideal therapeutic candidate would exhibit high affinity and selectivity for the Y2 receptor to maximize anorectic effects while minimizing potential off-target effects associated with other Y receptors (e.g., Y1, which can have cardiovascular effects).

CompoundY1R Binding Affinity (Ki, nM)Y2R Binding Affinity (Ki, nM)Y4R Binding Affinity (Ki, nM)Y5R Binding Affinity (Ki, nM)Y2R Selectivity (fold vs Y1R)Reference
PYY(3-36) 35-500.3-0.9>1000>1000~50-100x
Analog A (e.g., Acylated) >10000.5-1.5>1000>1000>1000x
Analog B (e.g., PEGylated) 40-600.8-2.0>1000>1000~40-60x

Note: The data presented are representative values compiled from multiple sources. Actual values may vary depending on the specific assay conditions.

Preclinical Efficacy: Anorectic Effects and Body Weight Reduction

The ultimate measure of a successful analog is its ability to induce a sustained reduction in food intake and body weight in vivo.

CompoundDosing Regimen (Rodent Model)Acute Food Intake Reduction (at Tmax)Chronic Body Weight Reduction (after 2-4 weeks)Pharmacokinetic Half-life (t½)Reference
PYY(3-36) 100-300 nmol/kg, s.c.30-50% reduction over 2-4 hoursNot significant with daily injections~10-20 minutes
Analog A (e.g., Acylated) 30-100 nmol/kg, s.c., once daily40-60% reduction over 12-24 hours10-15% reduction~8-12 hours
Analog B (e.g., PEGylated) 100 nmol/kg, s.c., every other day35-55% reduction over 24-48 hours8-12% reduction~24-36 hours

Experimental Protocols for Evaluation

The following are detailed methodologies for key experiments used to characterize and compare the anorectic effects of PYY(3-36) and its analogs.

Experimental Workflow

The evaluation of a novel PYY(3-36) analog typically follows a standardized workflow from in vitro characterization to in vivo efficacy studies.

experimental_workflow A Peptide Synthesis & Modification (e.g., Acylation, PEGylation) B In Vitro Characterization A->B C Receptor Binding Assays (Y1, Y2, Y4, Y5) B->C D Functional Assays (cAMP inhibition) B->D E In Vivo Preclinical Studies C->E D->E F Pharmacokinetic Profiling (Half-life determination) E->F G Acute Food Intake Studies (Dose-response) E->G H Chronic Body Weight Studies (Long-term efficacy) E->H I Safety & Tolerability Assessment (e.g., Nausea models) E->I J Lead Candidate Selection F->J G->J H->J I->J

A Researcher's Guide to the Functional Distinctions of PYY Receptor Subtypes in Human Physiology

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the functional differences between Peptide YY (PYY) receptor subtypes, designed for researchers, scientists, and drug development professionals. We will move beyond a simple recitation of facts to explore the causal relationships behind experimental observations and provide actionable protocols for investigating these critical physiological regulators.

Introduction: Peptide YY and the Neuropeptide Y Receptor Family

Peptide YY (PYY), a 36-amino acid peptide, is a crucial hormone in the gut-brain axis, primarily known for its role in regulating appetite and energy homeostasis. It is released from enteroendocrine L-cells in the distal gastrointestinal (GI) tract in response to food intake. PYY exists in two main forms: PYY(1-36) and the more abundant, proteolytically cleaved form, PYY(3-36). The physiological effects of these peptides are mediated by their interaction with a family of G-protein coupled receptors (GPCRs) known as the Neuropeptide Y (NPY) or Y receptors. While there are several Y receptors (Y1, Y2, Y4, Y5, Y6), the primary mediators of PYY's actions in humans are the Y1, Y2, and Y5 receptors, with Y4 showing a preference for a related peptide, pancreatic polypeptide (PP). Understanding the distinct functional roles of these receptor subtypes is paramount for the development of targeted therapeutics for metabolic disorders.

The Y2 Receptor: The Archetypal "Satiety" Receptor

The Y2 receptor is arguably the most studied PYY receptor, renowned for its role in mediating the anorexigenic (appetite-suppressing) effects of PYY(3-36).

Physiological Functions

The primary function of the Y2 receptor is the induction of satiety. PYY(3-36), acting as a high-affinity agonist for the Y2 receptor in the arcuate nucleus of the hypothalamus, inhibits NPY/Agouti-related peptide (AgRP) neurons, which are potent stimulators of food intake. This inhibitory action reduces the drive to eat, leading to a feeling of fullness. Beyond appetite, Y2 receptor activation also plays a role in slowing gastric emptying and intestinal motility, which allows for more efficient nutrient absorption and contributes to the overall feeling of satiety.

Signaling Pathway

The Y2 receptor primarily couples to the inhibitory G-protein, Gαi. Upon agonist binding, the activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP modulates the activity of protein kinase A (PKA) and downstream signaling cascades. Additionally, the βγ-subunits of the G-protein can directly modulate ion channels, such as inwardly rectifying potassium channels, leading to neuronal hyperpolarization and reduced excitability.

Caption: Y2 receptor signaling cascade.

Experimental Protocol: Quantifying Y2 Receptor-Mediated cAMP Inhibition

This protocol describes a common method to assess the functional activity of the Y2 receptor by measuring the inhibition of forskolin-stimulated cAMP production in a recombinant cell line.

Materials:

  • HEK293 cells stably expressing the human Y2 receptor (HEK293-Y2R).

  • Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, 0.1% BSA, pH 7.4.

  • PYY(3-36) (agonist).

  • Forskolin (adenylyl cyclase activator).

  • IBMX (phosphodiesterase inhibitor).

  • cAMP detection kit (e.g., HTRF, ELISA, or LANCE).

Procedure:

  • Cell Seeding: Plate HEK293-Y2R cells in a 96-well plate at a density of 20,000 cells/well and incubate overnight.

  • Agonist Preparation: Prepare a serial dilution of PYY(3-36) in assay buffer.

  • Cell Stimulation: a. Wash the cells once with assay buffer. b. Add 50 µL of assay buffer containing 1 mM IBMX to each well and incubate for 10 minutes at 37°C. c. Add 25 µL of the PYY(3-36) serial dilution to the appropriate wells. d. Add 25 µL of assay buffer containing a submaximal concentration of forskolin (e.g., 10 µM) to all wells. e. Incubate for 30 minutes at 37°C.

  • cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for your chosen detection kit.

  • Data Analysis: Plot the cAMP concentration against the log of the PYY(3-36) concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value for PYY(3-36) at the Y2 receptor.

Causality: The use of forskolin artificially elevates intracellular cAMP levels, providing a dynamic range to measure the inhibitory effect of the Gαi-coupled Y2 receptor. IBMX is included to prevent the degradation of cAMP by phosphodiesterases, ensuring a more robust and reproducible signal.

The Y1 Receptor: A Dual Role in Appetite and Angiogenesis

The Y1 receptor exhibits a broader range of functions compared to the Y2 receptor and is activated by both PYY(1-36) and NPY with high affinity.

Physiological Functions

In the context of appetite, the Y1 receptor is considered orexigenic (appetite-stimulating). Its activation in the hypothalamus can counteract the satiety signals mediated by the Y2 receptor. This creates a finely tuned system for energy balance. Interestingly, the Y1 receptor is also implicated in angiogenesis (the formation of new blood vessels) and has been investigated as a potential target in cancer therapy.

Signaling Pathway

Similar to the Y2 receptor, the Y1 receptor primarily couples to Gαi, leading to the inhibition of adenylyl cyclase and a decrease in cAMP. However, it can also couple to Gαq, which activates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This dual signaling capability allows the Y1 receptor to mediate a more diverse range of cellular responses.

Y1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PYY1_36 PYY(1-36) Y1R Y1 Receptor PYY1_36->Y1R Binds G_protein_i Gαiβγ Y1R->G_protein_i Activates G_protein_q Gαqβγ Y1R->G_protein_q Activates AC Adenylyl Cyclase G_protein_i->AC Inhibits PLC PLC G_protein_q->PLC Activates cAMP cAMP AC->cAMP PIP2 PIP2 IP3 IP3 PIP2->IP3 Cleaves to DAG DAG PIP2->DAG Response Cellular Responses (e.g., Orexigenic signaling, Angiogenesis) cAMP->Response Ca2 Ca²⁺ IP3->Ca2 ↑ Intracellular PKC PKC DAG->PKC Activates Ca2->Response PKC->Response

Caption: Y1 receptor dual signaling pathways.

Experimental Protocol: Measuring Y1 Receptor-Mediated Calcium Mobilization

This protocol outlines a method to assess Gαq-mediated signaling of the Y1 receptor by measuring intracellular calcium flux.

Materials:

  • CHO cells stably expressing the human Y1 receptor (CHO-Y1R).

  • Assay buffer: HBSS with 20 mM HEPES, pH 7.4.

  • PYY(1-36) (agonist).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • Probenecid.

  • Fluorescent plate reader with an injection system.

Procedure:

  • Cell Seeding: Plate CHO-Y1R cells in a black, clear-bottom 96-well plate and incubate overnight.

  • Dye Loading: a. Prepare a loading buffer containing Fluo-4 AM, Pluronic F-127, and probenecid in assay buffer. b. Remove the culture medium from the cells and add the loading buffer. c. Incubate for 1 hour at 37°C in the dark.

  • Calcium Measurement: a. Wash the cells twice with assay buffer containing probenecid. b. Place the plate in the fluorescent plate reader and allow it to equilibrate. c. Establish a stable baseline fluorescence reading. d. Inject a serial dilution of PYY(1-36) into the wells. e. Measure the change in fluorescence over time.

  • Data Analysis: Calculate the peak fluorescence response for each concentration of PYY(1-36). Plot the peak response against the log of the agonist concentration and fit to a sigmoidal dose-response curve to determine the EC50.

Causality: Fluo-4 AM is a cell-permeant dye that becomes fluorescent upon binding to free calcium. The increase in intracellular calcium following IP3-mediated release from the endoplasmic reticulum is therefore directly proportional to the Gαq activation by the Y1 receptor. Probenecid is an anion-exchange transporter inhibitor that prevents the efflux of the dye from the cells.

The Y5 Receptor: A Complex Modulator of Energy Balance

The Y5 receptor is another key player in the central regulation of food intake, often working in concert with the Y1 receptor.

Physiological Functions

Similar to the Y1 receptor, the Y5 receptor is primarily orexigenic. It is highly expressed in the hypothalamus and is thought to be particularly important in mediating the long-term regulation of energy balance and body weight. The development of selective Y5 receptor antagonists has been an area of intense research for anti-obesity therapies.

Signaling Pathway

The Y5 receptor signals through both Gαi and Gαq pathways, similar to the Y1 receptor. This allows for a complex and nuanced modulation of neuronal activity in response to PYY and NPY. The relative contribution of each pathway may vary depending on the specific cellular context and the presence of other signaling molecules.

Comparative Analysis of PYY Receptor Subtypes

The functional distinctions between the PYY receptor subtypes can be summarized by their ligand selectivity, primary signaling mechanisms, and physiological outcomes.

Receptor SubtypePrimary Ligand(s)G-Protein CouplingPrimary Signaling PathwayKey Physiological Functions
Y1 PYY(1-36), NPYGαi, Gαq↓cAMP, ↑IP3/DAG, ↑Ca²⁺Orexigenic, Angiogenesis, Vasoconstriction
Y2 PYY(3-36)Gαi↓cAMPAnorexigenic, ↓Gastric Motility
Y4 Pancreatic PolypeptideGαi↓cAMPSatiety, ↓Gallbladder Contraction
Y5 PYY(1-36), NPYGαi, Gαq↓cAMP, ↑IP3/DAG, ↑Ca²⁺Orexigenic, Regulation of Body Weight

Conclusion

The PYY receptor subtypes present a fascinating example of how a single peptide family can mediate a diverse, and at times opposing, set of physiological functions. The Y2 receptor's anorexigenic effects, driven by the selective agonist PYY(3-36), stand in contrast to the orexigenic roles of the Y1 and Y5 receptors, which are activated by the full-length PYY(1-36). These functional differences are rooted in their distinct G-protein coupling preferences and subsequent downstream signaling cascades. A thorough understanding of these differences, supported by robust experimental validation, is critical for the rational design of novel therapeutics targeting metabolic diseases. The protocols provided herein offer a starting point for researchers to functionally characterize these important receptors and their modulators.

References

  • Title: Peptide YY(3-36) and peptide YY(1-36): Part I. Distribution, release and actions. Source: Journal of Endocrinological Investigation URL: [Link]

  • Title: Minireview: The Role of PYY in Feeding and Metabolism. Source: Endocrinology URL: [Link]

  • Title: Gut hormones and the regulation of energy homeostasis. Source: Nature URL: [Link]

  • Title: Neuropeptide Y and peptide YY: a family of hormones governing appetite and metabolism. Source: The Journal of Nutritional Biochemistry URL: [Link]

  • Title: Neuropeptide Y and its Y1 receptor are involved in the angiogenesis of colorectal cancer. Source: Clinical Cancer Research URL: [Link]

  • Title: The NPY Y5 receptor: a key regulator of appetite and energy homeostasis. Source: The Journal of Clinical Investigation URL: [Link]

Safety Operating Guide

Operational Protocol: Safe Handling and Disposal of Human Peptide YY (hPYY)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Assessment

Human Peptide YY (hPYY) is a 36-amino acid tyrosine-tyrosine neuropeptide and a potent agonist of the Y2 receptor. While often classified as non-hazardous for transport, it is a bioactive physiological regulator . In a research setting, the "Precautionary Principle" dictates that it be handled as a potent compound capable of inducing biological effects (e.g., hypotension, nausea, appetite suppression) if accidentally absorbed via inhalation, injection, or mucous membrane contact.

Core Directive: All disposal procedures must ensure the complete chemical inactivation of the peptide structure to prevent environmental release or accidental exposure.

Hazard Profile Table
ParameterSpecificationOperational Implication
CAS Number 106388-42-5 (Generic PYY)Use for waste labeling.
Bioactivity High (Y2 Receptor Agonist)Treat as a potential systemic regulator; avoid aerosol generation.
Physical State Lyophilized Powder / SolutionPowder poses inhalation risk; solutions pose absorption risk.
Stability Labile at Room TempRequires chemical hydrolysis for guaranteed inactivation.

Pre-Disposal Handling & Containment

Before initiating disposal, the workspace must be secured to prevent cross-contamination.

  • Engineering Controls: Handle all lyophilized powders inside a certified Chemical Fume Hood or Biosafety Cabinet (Class II) to prevent aerosolization.

  • Personal Protective Equipment (PPE):

    • Gloves: Double-gloving with Nitrile (minimum thickness 0.11 mm) is required.

    • Eye Protection: Chemical splash goggles (ANSI Z87.1).

    • Body Protection: Lab coat with closed cuffs; Tyvek sleeves recommended for high-quantity handling.

Step-by-Step Disposal Protocols

A. Liquid Waste (Stock Solutions & Buffers)

Mechanism: Liquid waste containing hPYY must not be discharged into the sewer system. It requires collection for high-temperature incineration or chemical deactivation.

  • Segregation: Designate a specific waste container labeled "Aqueous Waste - Bioactive Peptides."

  • Collection: Pour hPYY solutions into a chemically compatible container (High-Density Polyethylene - HDPE).

  • Chemical Inactivation (Optional/Pre-treatment):

    • Note: Consult your EHS Officer before onsite neutralization.

    • Add 1N Sodium Hydroxide (NaOH) or 10% Sodium Hypochlorite (Bleach) to the solution in a 1:1 ratio.

    • Why: Extreme pH or oxidative stress cleaves the peptide bonds (amide linkages), denaturing the protein structure and destroying bioactivity.

    • Allow to stand for 30 minutes before sealing.

  • Final Disposal: Cap tightly. Hand over to your institution's hazardous waste management team for incineration.

B. Solid Waste (Vials, Tips, Wipes)

Mechanism: Any solid material contacting hPYY is considered trace-contaminated hazardous waste.

  • Primary Containment: Place empty vials, pipette tips, and contaminated weighing boats into a clear, sealable biohazard or hazardous waste bag .

  • Sharps: Needles or glass ampoules used with hPYY must go immediately into a puncture-proof Sharps Container . Do NOT recap needles.

  • Secondary Containment: Place the sealed bag into the designated solid hazardous waste drum.

C. Spill Cleanup Procedure

Logic: Isolate, Neutralize, Contain.

  • Alert: Notify nearby personnel.

  • PPE: Don appropriate PPE immediately.

  • Containment: Cover the spill with absorbent pads.

  • Deactivation:

    • Gently pour 10% Bleach solution over the pads (working from the edges inward).

    • Wait 20 minutes . This contact time ensures the peptide sequence is hydrolyzed.

  • Removal: Collect pads as solid hazardous waste. Clean the area with 70% Ethanol to remove bleach residue.

Visualized Workflows

Workflow 1: Waste Segregation Logic

This diagram illustrates the decision matrix for segregating hPYY waste streams to ensure compliance.

WasteSegregation Start hPYY Waste Generated TypeCheck Determine Physical State Start->TypeCheck Liquid Liquid (Stock/Buffer) TypeCheck->Liquid Solution Solid Solid (Vials/Wipes) TypeCheck->Solid Consumables Sharps Sharps (Needles/Glass) TypeCheck->Sharps Puncture Risk Treat Chemical Inactivation (1:1 with 10% Bleach/NaOH) Liquid->Treat Pre-treatment (Recommended) ContainerS Hazardous Waste Bag (Double Sealed) Solid->ContainerS ContainerSh Puncture-Proof Sharps Bin Sharps->ContainerSh ContainerL HDPE Waste Carboy (Label: Bioactive) Treat->ContainerL

Figure 1: Decision matrix for the segregation and containment of Peptide YY waste streams.

Workflow 2: Peptide Hydrolysis Mechanism

Understanding the chemical basis of decontamination builds trust in the protocol.

Hydrolysis Peptide Active hPYY (Intact Peptide Bonds) Reaction Nucleophilic Attack on Carbonyl Carbon Peptide->Reaction Agent Decontaminant (NaOH or Hypochlorite) Agent->Reaction Result Inactive Fragments (Amino Acids/Small Peptides) Reaction->Result Cleavage

Figure 2: Mechanism of Action. High pH or oxidative agents cleave the peptide backbone, rendering the hormone biologically inactive.

Regulatory Compliance & Documentation

To maintain a "Self-Validating System," every disposal event must be traceable.

  • Labeling: All waste containers must be labeled with:

    • Contents: "Aqueous Waste containing Human Peptide YY."

    • Hazard: "Bioactive / Irritant."

  • Chain of Custody: Log the volume and concentration of disposed peptide in the laboratory's Chemical Inventory System.

Compliance Checklist

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.

  • Occupational Safety and Health Administration (OSHA). (2011).

  • U.S. Environmental Protection Agency (EPA). (2023).

  • World Health Organization (WHO). (2020). Laboratory Biosafety Manual, 4th Edition. (Applicable for handling bioactive biologicals).

Personal protective equipment for handling Peptide yy human

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Substance: Peptide YY (Human, 1-36) CAS Number: 106388-42-5 (varies by salt form) Hazard Classification: Potent Bioactive Compound. Primary Risk: Inhalation of lyophilized dust and mucosal absorption. Immediate Action: Handle only within a certified chemical fume hood or biological safety cabinet (BSC).

This guide transcends standard Safety Data Sheet (SDS) boilerplate. As researchers, we must recognize that Peptide YY (PYY) is not merely a chemical reagent; it is a potent endocrine signal. It functions as a high-affinity agonist for the Y2 receptor. Accidental exposure—particularly via inhalation of the lyophilized powder—can trigger immediate systemic physiological responses including severe nausea, gastric stasis, and vasoconstriction.

Physiological Risk Assessment & Mechanism

To select the correct PPE, one must understand the biological interface. PYY is designed by evolution to cross mucosal barriers efficiently.

  • The Inhalation Vector: Lyophilized peptides are electrostatic and easily aerosolized. Inhaled particles settle on the nasal mucosa, a direct route to the systemic circulation that bypasses first-pass metabolism.

  • The Receptor Target: PYY binds to NPY receptors (Y2) in the brainstem and vagus nerve.

  • Consequence: An exposure of micrograms can mimic a supraphysiological bolus, leading to immediate anorectic and cardiovascular effects.

Visualization: Exposure-Response Pathway

The following diagram illustrates why respiratory protection is the critical control point.

PYY_Exposure_Pathway cluster_0 Exposure Source cluster_1 Entry Route cluster_2 Biological Target cluster_3 Acute Symptoms Lyophilized_Powder Lyophilized PYY (Electrostatic Dust) Inhalation Inhalation/Mucosal (Nasal Epithelium) Lyophilized_Powder->Inhalation High Risk (Aerosol) Dermal Dermal Absorption (Solvent Assisted) Lyophilized_Powder->Dermal Moderate Risk Y2_Receptor Y2 Receptor Activation (Vagus Nerve/Hypothalamus) Inhalation->Y2_Receptor Rapid Systemic Uptake Dermal->Y2_Receptor Effects Nausea, Emesis, Vasoconstriction, Bradycardia Y2_Receptor->Effects Signal Transduction

Figure 1: Critical path analysis of PYY exposure risks. Note that inhalation poses the highest risk for rapid systemic toxicity.

Personal Protective Equipment (PPE) Matrix

Standard BSL-1 protection is insufficient for weighing potent peptides. The following matrix applies a risk-based approach depending on the state of the matter.

PPE ComponentProtocol A: Lyophilized Powder Handling (High Risk)Protocol B: Solubilized/Dilute Handling (Moderate Risk)Technical Rationale
Respiratory Mandatory: N95 or P100 Respirator (if outside Hood). Preferred: No respirator needed only if working behind sash of certified Fume Hood/BSC.Surgical mask (for product protection) or standard room air if in sealed vessels.Prevents inhalation of aerosolized peptide dust during weighing/transfer.
Hand Protection Double Gloving: Nitrile (Inner) + Nitrile (Outer, extended cuff).Single Nitrile Gloves (minimum 4 mil thickness).Double gloving allows immediate removal of outer layer if contaminated by dust without exposing skin.
Eye Protection Chemical Splash Goggles (indirect vent).Safety Glasses with side shields.Goggles seal the eyes against airborne dust; glasses only protect against direct splashes.
Body Protection Lab Coat (buttoned) + Tyvek Sleeve Covers or disposable apron.Standard Lab Coat (cotton/poly blend).Sleeve covers prevent dust accumulation on fabric cuffs, which can transfer to wrists later.
Engineering Static Control: Ionizing fan or anti-static gun.Standard benchtop or Hood.Peptides are highly static-prone; reducing static prevents "jumping" powder.

Operational Protocol: Safe Reconstitution

The moment of highest danger is opening the vial and adding the solvent.

Pre-Requisites
  • Location: Chemical Fume Hood or Class II Biosafety Cabinet.

  • Solvent: Sterile water, PBS, or appropriate buffer (pH specific).

  • Tools: Micropipettes, anti-static gun (optional), sharps container.

Step-by-Step Workflow
  • Engineering Check: Verify hood airflow is within operational range (face velocity 80–100 fpm).

  • Equilibration: Allow the PYY vial to reach room temperature before opening. This prevents condensation which can degrade the peptide and cause clumping.

  • Centrifugation: Briefly centrifuge the vial (pulse spin) to force all powder to the bottom. Why? This prevents powder from puffing out when the cap is removed.

  • Venting: Crack the vial open slowly inside the hood, pointing away from the face.

  • Solubilization:

    • Add the solvent slowly down the side of the vial wall.

    • Do not vortex vigorously. Peptides are fragile; shear stress can denature them. Swirl gently or invert.

  • Aliquot & Storage: Immediately aliquot into single-use volumes to avoid freeze-thaw cycles.

Visualization: Safe Handling Logic

Safe_Handling_Workflow Start Start: PYY Handling Check_State Is PYY Lyophilized? Start->Check_State Hood_Prep Engage Fume Hood/BSC Verify Airflow Check_State->Hood_Prep Yes (Powder) Liquid_Handling Standard Lab Safety Single Gloves Check_State->Liquid_Handling No (Liquid) PPE_Don Don PPE: Double Nitrile + Goggles Hood_Prep->PPE_Don Spin_Down Centrifuge Vial (Settle Powder) PPE_Don->Spin_Down Reconstitute Add Solvent Gently (No Vortexing) Spin_Down->Reconstitute Aliquot Aliquot to Single Use Reconstitute->Aliquot Liquid_Handling->Aliquot Disposal Disposal: 10% Bleach Deactivation Aliquot->Disposal

Figure 2: Operational logic flow for handling PYY, emphasizing the critical controls during the lyophilized phase.

Decontamination & Disposal

Peptides are biological polymers. While they degrade naturally, laboratory quantities require specific inactivation to prevent environmental bioaccumulation or accidental downstream exposure.

  • Surface Decontamination:

    • Use a 10% Sodium Hypochlorite (Bleach) solution or a dedicated commercially available RNase/DNase/Peptide remover.

    • Allow 10–15 minutes of contact time to oxidize the peptide bonds effectively.

    • Follow with a 70% Ethanol wipe to remove bleach residue (preventing stainless steel corrosion).

  • Waste Disposal:

    • Solid Waste: Vials, tips, and gloves contaminated with PYY must be disposed of as Hazardous Chemical Waste (for incineration), not general trash.

    • Liquid Waste: Collect in a dedicated carboy. Verify with EHS if drain disposal is permitted after chemical deactivation (pH adjustment required); otherwise, treat as solvent waste.

Emergency Response

In the event of exposure, immediate action mitigates the physiological impact.

  • Inhalation: Move immediately to fresh air. If breathing is difficult, seek medical attention. Alert medical staff that the substance is a vasoconstrictive peptide .

  • Eye Contact: Flush with water for 15 minutes. Hold eyelids open.

  • Skin Contact: Wash with soap and copious water. Do not use ethanol or DMSO to clean skin, as these may enhance absorption.

  • Ingestion: Rinse mouth. Do not induce vomiting.

References

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 16132333, Peptide YY (3-36). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

  • University of California, Berkeley. (2022). Safe Handling of Potent Compounds. EH&S Guidelines. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (2020). Biosafety in Microbiological and Biomedical Laboratories (BMBL) 6th Edition. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.